3-{2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide
Description
3-{2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide is a triazolquinazoline derivative characterized by a fused [1,2,4]triazolo[4,3-a]quinazoline core with a methyl group at position 2 and a propanamide side chain at position 2. Its molecular formula is C₂₃H₂₅N₅O₄, with a molecular weight of 435.48 g/mol . The compound’s structure combines a planar triazoloquinazoline system with a flexible isopropylpropanamide substituent, which may influence its solubility and biological interactions.
Properties
IUPAC Name |
3-(2-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-10(2)17-13(22)8-9-20-14(23)11-6-4-5-7-12(11)21-15(20)18-19(3)16(21)24/h4-7,10H,8-9H2,1-3H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICACUQDQJUWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide belongs to a class of heterocyclic compounds that exhibit a diverse range of biological activities. This article reviews the significant biological properties associated with this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes:
- A quinazoline core fused with a triazole ring.
- An amide functional group that enhances its biological activity.
Molecular Formula and Weight
- Molecular Formula : C15H18N4O3
- Molecular Weight : 302.33 g/mol
Antitumor Activity
Quinazoline derivatives are known for their significant antitumor properties. The compound has shown promising results in various studies:
- Mechanism of Action : The quinazoline scaffold acts primarily as a tyrosine kinase inhibitor. Overexpression of tyrosine kinase receptors is implicated in several cancers including breast and prostate cancer. By inhibiting these receptors, the compound can potentially halt tumor growth and induce apoptosis in cancer cells .
- In Vitro Studies :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : Studies indicate that quinazoline derivatives possess broad-spectrum antimicrobial activity against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria .
- Case Study : A study demonstrated that related quinazoline compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound has been investigated for its anti-inflammatory properties:
- Mechanism : The anti-inflammatory action is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Research Findings : In animal models, related compounds have shown a reduction in paw edema and inflammatory markers when administered at doses of 5 to 20 mg/kg body weight .
Comparative Analysis with Similar Compounds
| Compound Name | Antitumor IC50 (µM/L) | Antimicrobial MIC (µg/mL) | Anti-inflammatory Effect |
|---|---|---|---|
| Compound A | 8.90 | 16 | Moderate |
| Compound B | 11.94 | 32 | High |
| 3-{2-methyl-1,5-dioxo...} | 10.58 - 10.82 | 8 - 32 | Significant |
Comparison with Similar Compounds
Core Modifications
- Triazoloquinazoline vs. Triazoloquinoxaline: The target compound’s quinazoline core (two nitrogen atoms in the fused benzene ring) differs from the quinoxaline core in (two adjacent nitrogen atoms).
- Substituent Effects :
- L940-0038 : The 3-methoxyphenylmethyl group at position 2 increases lipophilicity compared to the target’s methyl group, which may enhance membrane permeability but reduce aqueous solubility.
- L942-0032 : The sulfanyl group at position 1 introduces a sulfur atom, which could improve metabolic stability or modulate cytochrome P450 interactions.
- Chlorophenyl and Furyl Derivatives : The 2-chlorobenzyl and furan-containing side chain may enhance π-π stacking with aromatic residues in enzyme active sites, as seen in antifungal triazoles .
Physicochemical Properties
- Molecular Weight : The target compound and L940-0038 share identical molecular weights, suggesting similar bioavailability profiles. In contrast, the chlorophenyl-furyl derivative has a higher molecular weight (553.03 g/mol), which may limit blood-brain barrier penetration.
- pKa and Ionization: The triazoloquinoxaline analog has a predicted pKa of 10.76, indicating partial ionization at physiological pH, which could influence its solubility and protein-binding capacity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
